Product packaging for Sodium pentafluorobenzenesulfonate(Cat. No.:CAS No. 120193-44-4)

Sodium pentafluorobenzenesulfonate

Cat. No.: B3089874
CAS No.: 120193-44-4
M. Wt: 270.11 g/mol
InChI Key: SURWZXDYYLMDQT-UHFFFAOYSA-M
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Description

Sodium Pentafluorobenzenesulfonate (CAS 120193-44-4) is an organofluorine compound with the molecular formula C6F5NaO3S and a molecular weight of 270.11 g/mol. This compound, appearing as a white crystalline solid, is highly soluble in water and other polar solvents, making it a versatile reagent in synthetic chemistry. Its core structure features a sulfonate group attached to a pentafluorobenzene ring, which imparts strong electron-withdrawing characteristics. This makes the compound an excellent building block for constructing more complex molecules, particularly through nucleophilic aromatic substitution reactions on the fluorinated ring. A significant area of application is in the development of novel pharmaceutical compounds. It serves as a key precursor in the synthesis of pentafluorobenzenesulfonamide derivatives, which are investigated as potent small-molecule inhibitors for targeting proteins like UBA5 in the treatment of proliferative diseases such as cancer. Research indicates its utility in developing potential therapies for specific cancers including glioblastoma, acute myeloid leukemia, and multiple myeloma. Beyond medicinal chemistry, this sodium salt is also valued in materials science for the synthesis of fluorinated surfactants and other specialty chemicals, leveraging the unique properties of perfluorinated compounds. Please note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6F5NaO3S B3089874 Sodium pentafluorobenzenesulfonate CAS No. 120193-44-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2,3,4,5,6-pentafluorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF5O3S.Na/c7-1-2(8)4(10)6(15(12,13)14)5(11)3(1)9;/h(H,12,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURWZXDYYLMDQT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)S(=O)(=O)[O-])F)F)F.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F5NaO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Sodium Pentafluorobenzenesulfonate and Its Derivatives

Established Synthetic Routes for Sodium Pentafluorobenzenesulfonate

The preparation of this compound can be achieved through several reliable methods, primarily involving the manipulation of highly fluorinated benzene (B151609) precursors.

A common and direct method for synthesizing this compound involves the hydrolysis of pentafluorobenzenesulfonyl chloride (C₆F₅SO₂Cl). nih.govsigmaaldrich.com This reaction proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the electrophilic sulfur atom of the sulfonyl chloride.

The process typically involves treating pentafluorobenzenesulfonyl chloride with a sodium base, such as sodium hydroxide (NaOH), in an aqueous medium. rsc.orgquora.com The initial reaction forms pentafluorobenzenesulfonic acid, which is immediately neutralized by the excess base to yield the desired sodium salt. The product can then be isolated from the aqueous solution through crystallization or precipitation.

Table 1: Synthetic Conditions for Nucleophilic Substitution Route

Parameter Description Reference
Precursor Pentafluorobenzenesulfonyl chloride (C₆F₅SO₂Cl) nih.govsigmaaldrich.com
Reagent Sodium hydroxide (NaOH) rsc.orgquora.com
Solvent Aqueous medium
Isolation Crystallization or precipitation

An alternative and widely used industrial method is the direct neutralization of pentafluorobenzenesulfonic acid (C₆F₅SO₃H). alfa-chemistry.com This route is a classic acid-base reaction and is often the final step in a two-stage synthesis starting from pentafluorobenzene (B134492). youtube.com

Sulfonation: Pentafluorobenzene is first sulfonated using a potent sulfonating agent, such as chlorosulfonic acid, to produce pentafluorobenzenesulfonic acid. This reaction typically requires elevated temperatures, often between 80–120°C, and must be conducted under an inert atmosphere to prevent decomposition.

Neutralization: The resulting pentafluorobenzenesulfonic acid is a strong acid and is subsequently neutralized with a suitable sodium base. Sodium hydroxide or sodium carbonate are commonly used for this purpose, yielding this compound and water (or carbon dioxide and water in the case of carbonate). google.comgoogle.com The final product can be purified by recrystallization.

This method is favored for large-scale production due to its efficiency and the availability of the starting materials.

While not a primary route for the synthesis of this compound itself, methods involving organosilicon reagents are highly relevant for the preparation of its derivatives. These techniques are particularly useful for functionalizing the perfluorinated aromatic ring. For instance, research has shown that organosilane compounds can be used to achieve nucleophilic substitution of the fluorine atoms on highly fluorinated aromatic systems, such as in the functionalization of hexadecafluorophthalocyanine zinc (F₁₆PcZn). shu.edu In these reactions, organosilanes like (3-mercaptopropyl)trimethoxysilane, in the presence of a base like sodium hydride, can displace fluorine atoms on the aromatic ring to form new carbon-sulfur bonds, thereby attaching the organosilicon moiety to the core structure. shu.edu This strategy highlights a pathway for creating complex derivatives of the pentafluorobenzenesulfonate moiety by selectively modifying the C-F bonds on the phenyl ring.

Strategies for the Derivatization of Pentafluorobenzenesulfonate Moiety

The pentafluorobenzenesulfonate structure serves as a versatile scaffold for further chemical modification, enabling its incorporation into a wide range of more complex molecules.

The reactivity of the pentafluorobenzenesulfonate moiety is dominated by the chemical properties of the pentafluorophenyl group. The five fluorine atoms are strongly electron-withdrawing, which makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SₙAr). The fluorine atom at the para position (C-4) is particularly labile and can be selectively displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups onto the aromatic ring.

Common transformations include reactions with alkoxides, thiolates, and amines to yield the corresponding ethers, thioethers, and aniline (B41778) derivatives. These functional group interconversions provide a powerful tool for tuning the electronic and physical properties of the molecule. vanderbilt.eduresearchgate.netresearchgate.netyoutube.comyoutube.com

Table 2: Examples of Functional Group Transformations via Nucleophilic Aromatic Substitution

Nucleophile Reagent Example Resulting Functional Group
AlkoxideSodium methoxide (B1231860) (NaOCH₃)Methoxy (-OCH₃)
ThiolateSodium thiophenoxide (NaSPh)Phenylthio (-SPh)
AmineAmmonia (NH₃)Amino (-NH₂)
CyanideSodium cyanide (NaCN)Cyano (-CN)

The ability to functionalize the pentafluorobenzenesulfonate moiety makes it a valuable building block for constructing larger, more complex molecular architectures. Its derivatives have been incorporated into various structures, from polymers to macrocycles.

A notable example is the use of related perfluorinated aromatic structures in the synthesis of functionalized phthalocyanines. In one study, hexadecafluorophthalocyanine zinc (F₁₆PcZn) was synthesized and subsequently functionalized through nucleophilic substitution of its fluorine atoms with organosilane-containing thiols. shu.edu This process integrates the perfluorinated aromatic unit into a large, well-defined macrocyclic framework. The resulting organosilicon-functionalized phthalocyanines can then be anchored to silica (B1680970) supports, demonstrating how the initial fluorinated core can be used to build sophisticated, hybrid materials. shu.edu This approach showcases the strategic importance of the pentafluorophenyl group in designing complex, functional molecules for applications in materials science and catalysis.

This compound as a Versatile Synthetic Intermediate

This compound (C₆F₅NaO₃S) is a highly versatile reagent in organic synthesis, valued for its stability and reactivity. Its structure, featuring a pentafluorinated aromatic ring attached to a sulfonate group, allows it to serve multiple roles in chemical transformations. The compound is recognized as a valuable intermediate in the production of pharmaceuticals and agrochemicals. lookchem.com

One of its primary functions is as a fluorinating agent, where it facilitates the introduction of fluorine atoms into organic molecules. lookchem.com This is a critical process in medicinal chemistry, as the inclusion of fluorine can significantly enhance the metabolic stability, binding affinity, and biological activity of drug candidates. Beyond fluorination, it acts as a precursor in the synthesis of various specialty chemicals, polymers, and dyes. lookchem.com The compound's solubility in both water and organic solvents further enhances its utility in a wide range of reaction conditions. lookchem.com Its role as a surfactant is also noted, where it can reduce surface tension in various chemical processes.

Role in the Synthesis of Organosulfur Compounds

The true versatility of this compound is particularly evident in its application for creating a diverse array of organosulfur compounds. As a member of the sodium sulfinate (RSO₂Na) family, it serves as a powerful building block for constructing carbon-sulfur (C–S), nitrogen-sulfur (N–S), and sulfur-sulfur (S–S) bonds. nih.govnih.gov Organosulfur compounds are integral to many biologically active molecules and pharmaceutical agents. jmchemsci.com

Depending on the reaction conditions, this compound can function as a sulfonylating, sulfinylating, or sulfenylating agent. nih.govnih.gov This flexible reactivity allows for the synthesis of several important classes of organosulfur compounds:

Sulfones (R–SO₂–R¹) : These are readily formed through reactions where the pentafluorobenzenesulfinate moiety acts as a nucleophile. Vinyl sulfones, allylic sulfones, and β-keto sulfones are significant subclasses synthesized using sulfinate precursors, and these structures are found in various pharmaceutical applications. nih.govnih.gov

Sulfonamides (R–SO₂N–R¹R²) : The formation of the N–S bond using sulfinate salts is a key method for producing sulfonamides, a critical functional group in many antibacterial drugs and other therapeutics. nih.govscispace.com

Thiosulfonates (R–SO₂S–R¹) : These compounds are generated through the formation of an S–S bond, a reaction for which sodium sulfinates are effective coupling partners. nih.gov

Sulfides (R–S–R¹) : Under certain reductive conditions or through radical pathways, the sulfinate group can be used to form sulfides, which are foundational structures in numerous biologically active molecules. nih.govjmchemsci.com

The ability to generate a sulfonyl radical from the sulfinate salt has also enabled advanced applications, including site-selective C-H sulfonylation and multicomponent reactions, further expanding its synthetic utility. nih.govscispace.com

Table 1: Organosulfur Compounds Synthesized from Sodium Sulfinate Precursors

This table summarizes the major classes of organosulfur compounds that can be synthesized using sodium sulfinates like this compound, highlighting the type of bond formed.

Compound ClassGeneral StructureBond FormedSignificance
Sulfones R–SO₂–R¹C–SFound in various pharmaceuticals. nih.govnih.gov
Sulfonamides R–SO₂N–R¹R²N–SCore structure in many diuretic and antibiotic drugs. nih.govscispace.com
Thiosulfonates R–SO₂S–R¹S–SImportant intermediates in sulfur chemistry. nih.gov
Sulfides R–S–R¹C–SPrevalent in biologically active molecules and natural products. nih.govjmchemsci.com

Mechanistic Investigations of Reactions Involving Sodium Pentafluorobenzenesulfonate

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways for processes involving sodium pentafluorobenzenesulfonate often involves identifying key intermediates and the transition states that connect them. The pentafluorobenzenesulfonate group can participate in reactions as a leaving group in nucleophilic substitution reactions or its aromatic ring can be the site of transformation.

In nucleophilic substitution reactions, where the pentafluorobenzenesulfonate moiety is displaced, the reaction pathway is heavily influenced by the nature of the nucleophile, the solvent, and the substrate. Theoretical studies on analogous systems, such as competing E2 (elimination) and SN2 (substitution) reactions, highlight the complexity of determining the operative pathway. researchgate.net The transition states for these reactions are characterized by specific geometries where bonds are partially broken and formed simultaneously. researchgate.net For instance, in an SN2 reaction, the transition state would involve the incoming nucleophile and the departing pentafluorobenzenesulfonate group positioned on opposite sides of the carbon center.

Reaction pathways can be mapped by identifying all reactant conformers, transition states, and product conformers. researchgate.net The energy differences between these states determine the reaction's feasibility and rate. For example, a common pathway involves the formation of a reactant complex, which then proceeds through a high-energy transition state to a product complex before dissociating into the final products. researchgate.net

Role of the Pentafluorobenzenesulfonate Anion in Reaction Kinetics and Selectivity

The pentafluorobenzenesulfonate anion (C₆F₅SO₃⁻) plays a significant role in dictating the kinetics and selectivity of reactions in which it is involved, either as a leaving group or as a counter-anion. Its properties are largely dictated by the strong electron-withdrawing nature of the pentafluorophenyl group.

Influence on Kinetics: As a leaving group, pentafluorobenzenesulfonate is highly effective due to its ability to stabilize the negative charge that develops upon its departure. The five fluorine atoms inductively withdraw electron density, dispersing the charge across the entire anion and making it a very stable, weak base. This stability lowers the activation energy for substitution and elimination reactions, thereby increasing the reaction rate. The kinetics of such reactions are often dependent on the concentration of both the substrate and the nucleophile, consistent with bimolecular pathways (e.g., SN2).

Influence on Selectivity: In reactions where multiple products can be formed, the pentafluorobenzenesulfonate anion can influence selectivity. For example, in competing substitution versus elimination reactions, the nature of the leaving group is a critical factor. While a good leaving group like pentafluorobenzenesulfonate generally accelerates both processes, its steric bulk and electronic properties can subtly favor one pathway over another. In the context of catalysis, the choice of anion can direct the selectivity of a reaction. Computational studies on copper-catalyzed reactions have shown that the ligand and the associated anion can determine whether N-arylation or O-arylation is favored, not by influencing the initial complex formation, but by affecting the subsequent aryl halide activation step. nih.gov This highlights how the anion can be pivotal in controlling the reaction outcome. Recent studies in electrochemistry have also shown that the choice of salt anion can significantly impact sulfur redox reaction kinetics in batteries. nih.govresearchgate.net

Table 1: Comparative Leaving Group Ability


Leaving GroupRelative Rate of Solvolysis (Conceptual)Key Features
Pentafluorobenzenesulfonate (C₆F₅SO₃⁻)Very HighExcellent charge delocalization via resonance and strong inductive effect from C₆F₅ group.
Trifluoromethanesulfonate (CF₃SO₃⁻)Very HighStrong inductive effect from CF₃ group and resonance stabilization.
Tosylate (CH₃C₆H₄SO₃⁻)HighGood charge delocalization through resonance.
Iodide (I⁻)GoodWeak base, large and polarizable.
Chloride (Cl⁻)ModerateModerate basicity.
Generated code

Note: The exact chemical shifts can vary based on solvent and counter-ion.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly using Density Functional Theory (DFT), provides a powerful complement to experimental studies for elucidating reaction mechanisms. nih.govresearchgate.net These methods allow for the calculation of the geometries and energies of reactants, transition states, and products. researchgate.net

For reactions involving this compound, computational models can be used to:

Map Potential Energy Surfaces: By calculating the energy of the system as a function of the geometric coordinates, a potential energy surface can be constructed. The lowest energy path on this surface represents the most likely reaction pathway.

Characterize Transition States: Computational methods can locate the exact structure of a transition state and calculate its energy. researchgate.net This allows for the determination of the activation energy barrier, which is directly related to the reaction rate.

Explain Selectivity: By comparing the activation energies for different possible reaction pathways (e.g., N-arylation vs. O-arylation), computational studies can predict and explain the observed product distribution. nih.gov For instance, calculations might show that the transition state leading to one product is significantly lower in energy than the transition state for a competing product, thus explaining the reaction's selectivity. nih.gov

Analyze Bonding and Charge Distribution: Computational tools can analyze how electron density is distributed in molecules and how it changes during a reaction. This is particularly insightful for the pentafluorobenzenesulfonate anion, where understanding the charge distribution is key to explaining its stability and reactivity.

These computational approaches have been successfully applied to a wide range of reactions, including substitution reactions, catalysis, and radical reactions, providing atomistic detail that is often inaccessible through experimental means alone. researchgate.netnih.govchemrxiv.org

Table of Mentioned Compounds

Compound Name
This compound
Pentafluorobenzenesulfonate
Trifluoromethanesulfonate
Tosylate
Iodide
Chloride
Copper

Advanced Materials Research Incorporating Sodium Pentafluorobenzenesulfonate

Integration into Polymer Systems and Functional Materials

The incorporation of sodium pentafluorobenzenesulfonate into polymer matrices and other material systems is a key area of research. Its presence can significantly modify the mechanical, thermal, and electrochemical properties of the host material. lookchem.com This has led to its use in creating specialized polymers and functional materials designed for high-performance applications. lookchem.com

Perfluorinated sulfonic-acid (PFSA) ionomers are a class of polymers essential to many electrochemical technologies, including fuel cells. researchgate.netmdpi.com These materials are characterized by a chemically stable, hydrophobic perfluorinated backbone, similar to polytetrafluoroethylene (PTFE), with appended side chains that terminate in sulfonic acid (-SO₃H) groups. researchgate.netsigmaaldrich.com This structure creates distinct hydrophobic and hydrophilic domains, allowing for efficient transport of cations, such as protons (H⁺), while maintaining excellent thermal and chemical stability. researchgate.netmdpi.com

The fundamental properties of PFSA ionomers are derived from their highly fluorinated structure and the presence of sulfonate ionic groups, the very components that constitute this compound. researchgate.netnih.gov The synthesis of PFSA polymers involves the copolymerization of monomers like tetrafluoroethylene (B6358150) with perfluorinated vinyl ethers that contain a sulfonyl fluoride (B91410) precursor. sigmaaldrich.com This precursor is later hydrolyzed to the active sulfonic acid form. amazonaws.com The resulting ionomers, such as the well-known Nafion® and Aquivion®, are used as the membrane and as a binder in the catalyst layers of membrane electrode assemblies (MEAs). mdpi.com The high ion conductivity and stability of these materials are critical for the performance of fuel cells and electrolyzers. researchgate.netsigmaaldrich.com

This compound is an amphiphilic compound, meaning it possesses both hydrophobic (water-repelling) and hydrophilic (water-attracting) properties. The planar, rigid pentafluorobenzene (B134492) ring is hydrophobic, while the sodium sulfonate group is highly polar and hydrophilic. This molecular structure allows it to function as a surfactant, a compound that lowers the surface tension between two liquids or between a liquid and a solid. lookchem.com As a surfactant, it can be used in industrial processes like electroplating to improve the quality and uniformity of metal coatings by ensuring the even distribution of the electroplating solution. lookchem.com

This surfactant capability is also leveraged in the production of polymers. Fluorinated surfactants are known for their high chemical and thermal stability and their ability to significantly lower surface tension even at very low concentrations. researchgate.net The unique properties of this compound make it a valuable additive in polymer synthesis, potentially leading to materials with enhanced mechanical, thermal, and chemical resistance. lookchem.com

Table 1: Surfactant Properties of this compound
PropertyDescriptionReference
Amphiphilic NatureContains a hydrophobic pentafluorobenzene ring and a hydrophilic sodium sulfonate group.
FunctionReduces surface tension between different phases (e.g., liquid-liquid or liquid-solid). lookchem.com
Industrial ApplicationUsed as a surfactant in the electroplating industry to promote uniform metal coatings. lookchem.com
Polymer Science ApplicationEmployed in the production of polymers and other industrial chemicals; enhances solubility of hydrophobic compounds.

Solid polymer electrolytes (SPEs) are a critical component in the development of safer, all-solid-state batteries. They consist of a salt dissolved in a solid polymer matrix, which provides the medium for ion transport. This compound is utilized as a salt or dopant in SPEs to improve ionic conductivity. Research has shown that adding a small weight percentage of this compound to a polymer electrolyte can significantly enhance its ability to conduct ions. For instance, a loading of just 0.5 wt% has been reported to increase ionic conductivity by 30%.

Role in the Development of Ionic Liquids

Ionic liquids (ILs) are salts that are liquid at low temperatures (typically below 100 °C), composed entirely of ions. reading.ac.uk Their properties, such as negligible vapor pressure, high thermal stability, and wide electrochemical windows, make them attractive for various applications, including as electrolytes in batteries. reading.ac.ukgoogle.com The properties of an IL are determined by the structure of its cation and anion.

While research on ionic liquids specifically containing the pentafluorobenzenesulfonate anion is not widespread, the characteristics of other fluorinated sulfonate anions provide insight into its potential role. nih.gov Fluorinated anions, such as nonafluorobutanesulfonate and the structurally similar bis(trifluoromethanesulfonyl)imide (TFSI), are commonly used in ILs. nih.govnih.gov These anions contribute to the high thermal stability and unique electrochemical properties of the resulting ILs. nih.govmonash.edu Patents have been filed for novel ionic liquids based on fluorinated pentafluorophenylimide anions, which are structurally analogous to pentafluorobenzenesulfonate, for use as electrolytes in batteries and fuel cells. google.com The large, asymmetric nature of such fluorinated anions can hinder crystal lattice formation, lowering the melting point, while their chemical stability contributes to a robust electrolyte system. nih.gov

Application in Advanced Battery Technologies

The quest for better batteries has driven research into new materials for every component, including the electrolyte. Sodium-ion batteries (SIBs) are a promising alternative to lithium-ion technology due to the natural abundance and low cost of sodium. sigmaaldrich.com The performance of these batteries is heavily dependent on the electrolyte, which must efficiently transport sodium ions between the cathode and anode. sigmaaldrich.com

This compound is explored as a key component in electrolytes for these advanced battery systems. Its primary role is to serve as the source of sodium ions and to enhance the ionic conductivity of the electrolyte, whether in a liquid or solid polymer state. sigmaaldrich.com By improving the ease with which ions move, it can lead to batteries with faster charging rates and better performance. sigmaaldrich.com

The function of a sodium-ion battery relies on the interplay between the anode, the cathode, and the electrolyte. While anode and cathode materials store the sodium ions, the electrolyte provides the pathway for these ions to travel during charging and discharging cycles. oaepublish.com The search for advanced battery materials has not identified this compound as an electrode material itself. Its application in battery technology is centered on its role within the electrolyte. sigmaaldrich.com

Electrolyte Formulations for Alkali Metal Batteries

The development of high-performance and safe alkali metal batteries, such as sodium-ion and lithium-ion batteries, is critically dependent on the composition of the electrolyte. The electrolyte, typically consisting of a salt dissolved in a solvent system, dictates crucial battery performance metrics including ionic conductivity, electrochemical stability, and the nature of the solid electrolyte interphase (SEI) layer formed on the electrodes. sciepublish.comresearchgate.netmdpi.com Electrolyte additives are a key strategy for optimizing these properties. sciepublish.comsciepublish.com

This compound has been investigated as a potential dopant or additive in polymer electrolytes for lithium-ion batteries. Its role is to enhance the ionic conductivity of the electrolyte system. Research findings indicate that the introduction of this compound can significantly improve the movement of ions within the electrolyte. For example, loading a polymer electrolyte with just 0.5 wt% of this compound has been shown to increase ionic conductivity by 30%. This enhancement is attributed to the unique properties of the pentafluorobenzenesulfonate anion.

The highly electronegative fluorine atoms on the benzene (B151609) ring contribute to the delocalization of the negative charge on the sulfonate group, which can facilitate the dissociation of the alkali metal salt and promote the mobility of the charge-carrying cations (e.g., Li⁺ or Na⁺). While specific, detailed studies on its application in sodium-ion battery electrolytes are not as prevalent as for other additives like fluoroethylene carbonate (FEC) or sodium difluoro(oxalato)borate (NaDFOB), the principles of its function are based on established electrolyte science. researchgate.netmdpi.com The goal of such additives is to create a stable electrode-electrolyte interface, which is essential for long cycle life and high efficiency. sciepublish.comtcichemicals.com

Table 1: Effect of this compound as an Electrolyte Additive

AdditiveConcentration (wt%)Battery TypeObserved EffectSource
This compound0.5Li-ion (Polymer Electrolyte)30% increase in ionic conductivity

Surface-Active Agent Functionality in Advanced Formulations

This compound functions as a surface-active agent, or surfactant, due to its amphiphilic molecular structure. The molecule consists of a hydrophobic pentafluorophenyl group and a hydrophilic sulfonate group. This structure allows it to accumulate at interfaces, such as the boundary between a liquid and a gas or between two immiscible liquids, and reduce surface or interfacial tension.

This surfactant capability is leveraged in various advanced formulations. In the production of polymers, it can be used to stabilize polymer nanoparticles in aqueous dispersions. nih.gov The mechanism often involves the sulfonate group anchoring the molecule to a surface while the fluorinated tail modifies the surface properties. The effectiveness of an ionic surfactant like this compound can be influenced by the presence of other salts in the formulation, which can affect its critical micelle concentration (CMC) and the degree to which it lowers surface tension. mdpi.com For instance, the addition of inorganic salts like sodium chloride can enhance the micelle-forming ability of anionic surfactants. mdpi.com

Another area of application is in electroplating, where surfactants are crucial for achieving smooth and uniform metal coatings. sciepublish.com They help to reduce the surface tension of the electroplating solution, ensuring even distribution and adherence of the metal layer onto the substrate. sciepublish.com The unique properties of fluorinated surfactants, including their high thermal and chemical stability, make them valuable in specialized industrial applications.

Table 2: Surface-Active Properties of this compound

PropertyDescriptionRelevance in FormulationsSource
Functionality Anionic SurfactantReduces surface tension, enhances solubility of hydrophobic compounds.
Hydrophobic Group PentafluorophenylProvides the non-polar character necessary for surface activity.
Hydrophilic Group Sulfonate (-SO₃⁻Na⁺)Provides the polar, water-soluble character.
Primary Mechanism Reduction of Surface TensionAccumulates at interfaces to lower the free energy. mdpi.com
Industrial Use Polymer & Surfactant ProductionActs as a stabilizer and process aid.

Theoretical and Computational Chemistry Studies on Pentafluorobenzenesulfonates

Quantum Mechanical and Density Functional Theory (DFT) Calculations.rsc.orgnih.gov

Quantum mechanical (QM) and Density Functional Theory (DFT) calculations have become indispensable tools for investigating the properties and reactivity of molecules at the atomic level. nih.govuniud.itrsc.org These methods are particularly valuable in the study of complex organofluorine compounds like sodium pentafluorobenzenesulfonate.

DFT, a class of QM methods, is widely used to study the electronic structure of many-body systems. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. This approach offers a good balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. uniud.itrsc.org

In the context of this compound, DFT calculations can provide insights into its geometry, electronic properties, and reactivity. For instance, these calculations can be used to predict bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data to validate the computational model. nih.gov

Electronic Structure and Reactivity Predictions.

The electronic structure of a molecule dictates its chemical behavior. For this compound, the highly electronegative fluorine atoms significantly influence its electronic properties. The pentafluorophenyl group acts as a strong electron-withdrawing group, which affects the molecule's reactivity.

DFT calculations can be employed to compute various electronic properties, such as:

Molecular Orbitals: Understanding the distribution and energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial for predicting reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Partial Atomic Charges: These calculations reveal the distribution of electron density within the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other reagents.

Electrostatic Potential Maps: These maps provide a visual representation of the charge distribution on the molecule's surface, further aiding in the prediction of reactive sites.

Studies on related compounds, such as alkyl pentafluorophenyl sulfonates, have shown that their reactivity can be explained by mechanisms involving elimination-addition pathways. nih.gov Computational studies can help to elucidate these mechanisms by modeling the transition states and intermediates involved.

Energy Landscape and Potential Energy Surface Analysis.muni.cz

The potential energy surface (PES) is a fundamental concept in chemistry that describes the energy of a molecule as a function of its geometry. muni.czwikipedia.orgyoutube.com It provides a theoretical framework for understanding chemical reactions and molecular conformations. wikipedia.org

For a molecule like this compound, the PES can be quite complex due to the number of atoms and the flexibility of the sulfonate group. Computational methods, particularly DFT, can be used to map out the PES and identify important features such as:

Minima: These correspond to stable conformations of the molecule.

Saddle Points: These represent transition states, which are the highest energy points along a reaction pathway.

By analyzing the PES, chemists can predict the most stable a molecule's structure, identify possible reaction pathways, and calculate the activation energies for different reactions. muni.cz This information is invaluable for understanding the compound's reactivity and for designing new synthetic routes. researchgate.net

Molecular Dynamics Simulations for System Behavior Prediction.nih.gov

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a system of atoms and molecules. nih.govnih.gov By solving Newton's equations of motion for each particle in the system, MD simulations can provide a detailed picture of how the system evolves over time.

In the context of this compound, MD simulations can be used to investigate a variety of phenomena, including:

Solvation: Understanding how the compound interacts with solvent molecules is crucial for predicting its solubility and reactivity in different media. MD simulations can model the arrangement of solvent molecules around the solute and calculate properties such as the solvation free energy.

Aggregation: Like other surfactants, this compound may form aggregates, such as micelles, in solution. MD simulations can be used to study the structure and dynamics of these aggregates.

Interactions with Surfaces: The compound's behavior at interfaces is important for its applications as a surfactant and in materials science. MD simulations can model the adsorption of the compound onto surfaces and investigate the structure of the resulting interfacial layer. researchgate.net

For example, MD simulations of a related compound, sodium polystyrene sulfonate (NaPSS), have been used to study the effect of counterion condensation and solvent on the conformation of the polyelectrolyte chains. nih.gov These simulations showed that the chains adopt an elongated conformation with increasing sulfonation and that the ionized groups are located at the surface of collapsed globules. nih.gov

Computational Approaches to Catalyst Design and Optimization.rsc.org

Computational chemistry plays an increasingly important role in the design and optimization of catalysts. rsc.orgyoutube.comresearchgate.net By providing a detailed understanding of reaction mechanisms and catalyst-substrate interactions, computational methods can help to identify new catalysts with improved activity, selectivity, and stability.

In the context of reactions involving pentafluorobenzenesulfonates, computational approaches can be used to:

Screen Potential Catalysts: DFT calculations can be used to quickly evaluate the performance of a large number of potential catalysts, allowing researchers to focus their experimental efforts on the most promising candidates.

Elucidate Reaction Mechanisms: A detailed understanding of the reaction mechanism is essential for rational catalyst design. Computational methods can be used to identify the key intermediates and transition states in a catalytic cycle, providing insights into the factors that control the reaction's outcome.

For instance, computational studies have been used to design transition metal catalysts for the hydrodefluorination of trifluoromethylarenes, a reaction that involves the cleavage of a strong carbon-fluorine bond. researchgate.net

Predictive Modeling for Material Properties and Performance.mdpi.comresearchgate.net

Predictive modeling, often employing quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) approaches, is a powerful tool for estimating the properties and performance of chemical compounds. mdpi.comnih.govfiu.edu These models establish a mathematical relationship between the molecular structure of a compound and a specific property of interest.

For per- and polyfluorinated compounds (PFCs), including this compound, predictive models can be developed to estimate a wide range of properties, such as:

Physicochemical Properties: Vapor pressure, solubility, and partition coefficients are crucial for understanding the environmental fate and transport of these compounds. researchgate.net

Material Performance: In applications such as surfactants and polymers, predictive models can be used to estimate properties like surface tension, critical micelle concentration, and thermal stability.

The development of these models typically involves the following steps:

Data Collection: A dataset of compounds with known properties is compiled.

Descriptor Calculation: A set of numerical descriptors that characterize the molecular structure of each compound is calculated.

Model Building: A statistical method, such as multiple linear regression or machine learning, is used to build a model that relates the descriptors to the property of interest.

Model Validation: The model's predictive performance is evaluated using an independent set of compounds.

Machine Learning Applications in Perfluorinated Chemistry Research.kwrwater.nl

In the context of perfluorinated chemistry research, ML can be used for a variety of tasks, including:

Predicting Chemical Properties: ML models can be trained to predict a wide range of properties, such as toxicity, biodegradability, and material performance. fiu.edukwrwater.nlchemrxiv.org For example, ML has been used to predict the carbon-fluorine bond dissociation energies in PFAS, which is crucial for developing effective treatment and removal technologies. chemrxiv.orgacs.orgchemrxiv.orgresearchgate.net

Accelerating Materials Discovery: ML can be used to screen large virtual libraries of compounds to identify candidates with desired properties, accelerating the discovery of new materials.

Analyzing Complex Datasets: The large and complex datasets generated in modern chemical research can be difficult to analyze using traditional methods. ML algorithms can be used to identify hidden patterns and correlations in these datasets, leading to new scientific insights.

One study used supervised machine learning models, such as XGBoost and random forest regressor, to predict the concentration of perfluorooctanoic acid (PFOA) in surface water. The models achieved high accuracy and identified important relationships between PFOA and other environmental factors. kwrwater.nl Another study presented a QSAR model using semi-supervised metric learning to predict the bioactivities of PFAS molecules. nih.gov

Environmental Research Perspectives

Environmental Persistence and Stability of Perfluorinated Sulfonate Structures

Perfluorinated sulfonates are recognized for their exceptional environmental persistence, a characteristic directly attributable to the strength of the carbon-fluorine (C-F) bond. This bond is one of the strongest in organic chemistry, rendering structures like the pentafluorobenzenesulfonate anion highly resistant to natural degradation processes.

Research on various per- and polyfluoroalkyl substances (PFAS) confirms that these compounds are largely impervious to biological and chemical degradation under typical environmental conditions. concawe.eunih.gov This resistance to breakdown means that once released, they can persist in the environment for extended periods, earning them the moniker "forever chemicals". nih.gov While certain aggressive treatment technologies, such as electrochemical oxidation, have been shown to degrade highly stable perfluorinated compounds like perfluorooctane (B1214571) sulfonate (PFOS), these conditions are not found in nature. nih.gov Studies on the stability of various PFAS in solvents have shown that while some polyfluoroalkyl ether acids can degrade in certain polar aprotic solvents, perfluoroalkyl sulfonic acids (PFSAs) like PFHxS remained stable, which suggests a similar stability for pentafluorobenzenesulfonate in typical environmental media like water. nih.govnih.gov

Given that Sodium pentafluorobenzenesulfonate is a fully fluorinated sulfonic acid salt, it is expected to be highly stable and persistent in the environment, dissociating into the sodium cation and the pentafluorobenzenesulfonate anion in water. The pentafluorobenzenesulfonate anion would then be subject to the same minimal degradation pressures as other persistent PFSAs.

Interfacial Adsorption and Transport Mechanisms of Perfluorinated Sulfonates in Environmental Compartments

The transport and fate of perfluorinated sulfonates in the environment are governed by several mechanisms, with interfacial adsorption being a critical process. As surfactants, these compounds, including the pentafluorobenzenesulfonate anion, tend to accumulate at interfaces between different environmental compartments, such as the air-water interface. arizona.edumdpi.com

Key Transport and Adsorption Mechanisms:

Air-Water Interfacial Adsorption: In unsaturated soils (the vadose zone), the adsorption of PFAS at the air-water interface is a primary retention mechanism, significantly slowing their downward migration toward groundwater. nih.gov This process is influenced by solution chemistry; for instance, increasing ionic strength tends to enhance surface activity and increase interfacial adsorption by reducing the electrostatic repulsion between the ionic headgroups. nih.gov

Sorption to Solids: Sorption to soil and sediment is another key process, although it is generally less pronounced for shorter-chain PFAS compared to their long-chain counterparts. The extent of sorption is influenced by soil properties such as organic carbon content, clay mineralogy, pH, and the presence of cations that can act as bridges between the negatively charged sulfonate group and negatively charged soil surfaces. concawe.eu

Aqueous Transport: Due to their high water solubility and limited sorption, short-chain perfluorinated sulfonates are particularly mobile in water. nih.gov This mobility facilitates their long-distance transport through surface water and groundwater systems, leading to widespread distribution from contamination sources. concawe.eunih.gov

Active and Passive Transport: On a microscopic level, the movement of PFAS across biological membranes can be determined by both passive diffusion and active transport involving membrane transporter proteins. nih.gov This is a critical mechanism for bioaccumulation but also informs the fundamental ways these molecules interact with organic surfaces.

Pentafluorobenzenesulfonate, as a water-soluble anion, is expected to be highly mobile in aquatic systems. Its transport in porous media would be significantly influenced by retention at the air-water interface in unsaturated zones.

Advanced Analytical Techniques for Detection and Quantification

The accurate detection and quantification of perfluorinated sulfonates in environmental matrices like water, soil, and biota are essential for understanding their distribution and fate. Due to their low concentrations and the complexity of environmental samples, sophisticated analytical methods are required.

The most widely used and definitive methods for PFAS analysis are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.netredalyc.org This technique offers high sensitivity and selectivity, allowing for the identification and quantification of specific PFAS compounds even at trace levels (ng/L). nih.govresearchgate.net

A typical analytical workflow involves:

Sample Pretreatment: Environmental samples are often pre-concentrated to elevate the analyte concentration above the instrument's detection limits. Solid-phase extraction (SPE) is the most common technique for this purpose, where a water sample is passed through a sorbent cartridge that retains the PFAS, which are then eluted with a small volume of solvent. researchgate.netnih.gov

Chromatographic Separation: The sample extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The compounds are separated based on their interaction with a stationary phase (typically a C18 column). researchgate.netnih.gov

Detection and Quantification: The separated compounds are ionized, usually with electrospray ionization (ESI), and detected by a tandem mass spectrometer. The mass spectrometer is set to monitor for specific parent-to-daughter ion transitions, which provides a high degree of certainty in identification and quantification. researchgate.net

While no standardized method may exist specifically for this compound, its detection would be readily achievable using established LC-MS/MS methods for other PFAS, with appropriate optimization of chromatographic and mass spectrometric parameters.

Table 1: General Parameters for LC-MS/MS Analysis of Perfluorinated Sulfonates
ParameterTypical Condition/TechniquePurpose
Sample PreparationSolid-Phase Extraction (SPE)Concentrates analyte from water samples; removes interferences.
ChromatographyReverse-Phase HPLC/UHPLC (e.g., C18 column)Separates different PFAS compounds from each other.
IonizationNegative-ion Electrospray Ionization (ESI-)Creates charged molecules suitable for mass spectrometry.
DetectionTandem Mass Spectrometry (MS/MS)Provides high selectivity and sensitivity for quantification.
QuantificationIsotope Dilution using Labeled Internal StandardsCorrects for matrix effects and variations in instrument response.

Capillary electrophoresis (CE) is a powerful analytical technique for the separation of ionic species based on their movement in an electric field. mdpi.comnih.gov It offers high efficiency, speed, and requires only very small sample volumes, making it a valuable tool for analyzing charged analytes like the pentafluorobenzenesulfonate anion.

In CE, a sample is introduced into a narrow capillary filled with a buffer solution, and a high voltage is applied. Ions migrate through the capillary at different speeds depending on their charge-to-size ratio, allowing for their separation. Detection is often achieved using UV absorbance or, for higher sensitivity, laser-induced fluorescence (LIF) after derivatization. furman.eduyoutube.com CE has been successfully used for the separation of various sulfonate and sulfate (B86663) compounds. mdpi.com Combining CE with a pre-enrichment step like solid-phase extraction can allow for the determination of aromatic sulfonates in water samples at very low (µg/L) concentrations.

Environmental Fate Modeling and Prediction

Environmental fate models are computational tools used to simulate and predict the transport, distribution, and ultimate fate of chemicals released into the environment. nih.govnih.gov For PFAS, multimedia models that divide the environment into compartments such as air, water, soil, and sediment are often employed. nih.gov

These models use the physicochemical properties of a compound (e.g., water solubility, vapor pressure, partitioning coefficients) and environmental parameters to estimate its distribution. A key finding from modeling well-studied compounds like PFOS is that while the anion is the dominant species in water, the environmental fate of the pair is often governed by the partitioning properties of the neutral acid form, which controls movement between compartments like water and air. nih.gov

Models can predict:

Environmental Distribution: Which compartments (water, soil, air) will act as the primary sinks for the chemical.

Long-Range Transport: The potential for a chemical to travel far from its source, for example, through atmospheric or oceanic currents. nih.govnih.gov

Future Concentrations: How environmental levels might change over time in response to emission changes. nih.gov

Q & A

Q. What are the optimal synthetic routes for sodium pentafluorobenzenesulfonate, and how can purity be maximized?

Methodological Answer: Synthesis typically involves sulfonation of pentafluorobenzene followed by neutralization with sodium hydroxide. Key parameters include reaction temperature (80–120°C), sulfonating agent concentration (e.g., chlorosulfonic acid), and inert atmosphere to prevent decomposition . Purity can be enhanced via recrystallization in ethanol/water mixtures (1:3 v/v) and validated by HPLC (≥99.5% purity threshold). For analogs, fluorinated intermediates may require specialized handling due to hydrolytic sensitivity .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : 19F^{19}\text{F} NMR (δ -145 to -155 ppm for sulfonate group) and 1H^{1}\text{H} NMR (absence of aromatic protons confirms fluorination).
  • XPS : Confirm sulfur oxidation state (S 2p binding energy ~168–169 eV for sulfonate groups).
  • FT-IR : Peaks at 1180 cm1^{-1} (S=O stretching) and 680 cm1^{-1} (C-F bending) .
    Cross-validation using multiple techniques minimizes mischaracterization risks.

Q. How should this compound be stored to ensure stability in experimental settings?

Methodological Answer: Store in airtight containers under inert gas (argon/nitrogen) at 4°C. Avoid exposure to moisture (hygroscopic) and UV light, which can degrade fluorinated aromatic rings. Stability tests via thermogravimetric analysis (TGA) show decomposition onset at 220°C .

Q. What are the primary applications of this compound in materials science?

Methodological Answer: Used as a surfactant or dopant in:

  • Polymer electrolytes : Enhances ionic conductivity in Li-ion batteries (e.g., 0.5 wt% loading increases conductivity by 30%).
  • Catalysis : Stabilizes metal nanoparticles (Au, Pd) via sulfonate anchoring .
    Experimental optimization requires monitoring pH (neutral to weakly basic) to prevent ligand dissociation.

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for specific applications?

Methodological Answer:

  • DFT Calculations : Predict electronic effects of substituents on sulfonate reactivity (e.g., Hammett σm_m values for fluorinated aryl groups).
  • MD Simulations : Model interactions in polymer matrices to assess compatibility (e.g., radial distribution functions for ion-pair dynamics) .
    Validate predictions with experimental data (e.g., conductivity measurements) to resolve discrepancies .

Q. What methodologies address conflicting toxicity data in studies of perfluorinated sulfonates?

Methodological Answer:

  • Epidemiological vs. Animal Studies : Apply Hill’s criteria (e.g., dose-response consistency, biological plausibility) to reconcile differences. For example, EPA guidelines prioritize in vivo rodent studies over in vitro assays when assessing hepatotoxicity .
  • Sensitivity Analysis : Quantify confounding variables (e.g., bioaccumulation kinetics in PFBS analogs) using multivariate regression .

Q. How can researchers optimize experimental designs to study structure-activity relationships (SAR) in fluorinated sulfonates?

Methodological Answer: Adopt the PICO Framework :

  • Population : Target molecules (e.g., this compound derivatives).
  • Intervention : Structural modifications (e.g., alkyl chain length, substituent position).
  • Comparison : Benchmark against non-fluorinated analogs.
  • Outcome : Metrics like thermal stability, solubility, or catalytic efficiency .
    Include control groups and blinded analysis to reduce bias.

Q. What advanced techniques resolve spectral ambiguities in 19F^{19}\text{F}19F NMR of this compound?

Methodological Answer:

  • 2D NMR (COSY, NOESY) : Assign overlapping signals caused by rotamers or solvent effects.
  • Dynamic NMR : Vary temperature (e.g., 25–60°C) to coalesce split peaks and calculate rotational barriers .
    Reference internal standards (e.g., CF3_3COOH) for chemical shift calibration.

Q. How do environmental factors influence the degradation pathways of this compound?

Methodological Answer:

  • Photolysis : Use UV-Vis spectroscopy to track C-F bond cleavage (λ = 254 nm, half-life ~48 hrs in aqueous solution).
  • Biodegradation : Employ LC-MS/MS to detect metabolites (e.g., defluorinated sulfonate intermediates) in microbial cultures .
    Compare with EPA persistence criteria to assess environmental impact .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

  • DoE (Design of Experiments) : Optimize factors like reaction time, stoichiometry, and solvent polarity using response surface methodology.
  • QC Protocols : Implement inline FTIR for real-time monitoring of sulfonation efficiency .
    Document deviations using ISO-compliant batch records to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.